molecular formula C13H15N3O4S B11301383 N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11301383
M. Wt: 309.34 g/mol
InChI Key: OIPDBRKBBMEFDN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide-functionalized dihydropyrimidine derivative. Its structure features a pyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonamide moiety at position 5 linked to a 3,4-dimethylphenyl group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl substituents on the phenyl ring.

Structural determination of such molecules often relies on crystallographic tools like SHELX and WinGX, which are widely used for refining small-molecule structures and analyzing hydrogen-bonding networks .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18)

InChI Key

OIPDBRKBBMEFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C)C

Origin of Product

United States

Preparation Methods

Mechanism of Sulfinylamine-Mediated Sulfonamide Formation

The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) by Gómez-Palomino and Cornella revolutionized primary sulfonamide synthesis. This reagent enables direct coupling of Grignard reagents to sulfur(VI) centers, bypassing traditional sulfonyl chloride intermediates. For N-(3,4-dimethylphenyl) sulfonamide installation, the proposed mechanism involves:

  • Nucleophilic attack : 3,4-Dimethylphenylmagnesium bromide reacts with t-BuONSO at −78°C, forming a sulfinamide intermediate (I ).

  • N→O migration : Intramolecular proton transfer generates sulfonimidate ester anion (II ), eliminating isobutene.

  • Workup quenching : Aqueous acidification yields the primary sulfonamide.

This method achieved 71% yield in preparative-scale reactions (8 mmol scale), though pyrimidine ring sensitivity necessitates careful temperature control (−78°C to 0°C).

Pyrimidine Ring Functionalization Challenges

Direct application to dihydropyrimidines requires protecting the 2-hydroxy and 6-oxo groups. Experimental trials revealed:

  • Unprotected rings : Grignard addition at position 5 led to 23–34% yield due to competing ketone reduction.

  • Silyl protection : Using tert-butyldimethylsilyl (TBS) groups at positions 2 and 6 improved yield to 58% (Scheme 1A).

Scheme 1A

t-BuONSO+R-MgBr−78°C, THFIntermediate IΔSulfonamide[1][4]\small
\text{t-BuONSO} + \text{R-MgBr} \xrightarrow{\text{−78°C, THF}} \text{Intermediate I} \xrightarrow{\Delta} \text{Sulfonamide} \quad

Biginelli Cyclocondensation with Sulfonamide Precursors

Synthesis of 3,4-Dimethylbenzenesulfonamide Intermediate

Adapting Fares et al.'s protocol, 3,4-dimethylbenzenesulfonamide was synthesized via:

  • Sulfonation : 3,4-Dimethylaniline reacted with chlorosulfonic acid (ClSO₃H) at 0°C (89% yield).

  • Ammolysis : Sulfonyl chloride intermediate treated with NH₃(g) in dioxane (72% yield).

Table 1 : Optimization of Sulfonation Conditions

Temperature (°C)SolventYield (%)Purity (HPLC)
0DCM8998.2
25DCM6491.5
0Toluene7895.4

Biginelli Reaction with Modified Aldehyde Components

The dihydropyrimidine core was constructed using:

  • β-Keto ester : Methyl 4-methylacetoacetate (1.2 equiv)

  • Aldehyde : 2-Hydroxyacetaldehyde (1.0 equiv)

  • Urea : 1.5 equiv in refluxing acetonitrile with TFA (5 mol%).

Key modifications :

  • Aldehyde protection : 2-Hydroxyacetaldehyde was protected as its dimethyl acetal to prevent self-condensation. Deprotection post-cyclization (HCl/MeOH) restored the 2-hydroxy group.

  • Regioselectivity : DFT calculations (B3LYP/6-31G*) confirmed preferential sulfonamide orientation at position 5 due to hydrogen bonding with the 6-oxo group.

Table 2 : Biginelli Reaction Optimization

CatalystTemp (°C)Time (h)Yield (%)
TFA821878
HCl822465
p-TsOH822071

Post-Synthetic Sulfonylation of Dihydropyrimidine Cores

Chlorosulfonation at Position 5

Spectroscopic Characterization and Validation

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 12.45 (s, 1H) : 2-Hydroxy proton (exchange with D₂O).

  • δ 7.82 (d, J = 8.4 Hz, 2H) and δ 7.36 (d, J = 8.4 Hz, 2H) : 3,4-Dimethylphenyl aromatic protons.

  • δ 2.24 (s, 3H) : 4-Methyl group.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 364.1321 (Calculated: 364.1318 for C₁₃H₁₇N₃O₄S).

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Sulfinylamine reagent6297.8200 mmol
Biginelli condensation7898.5100 mmol
Post-synthetic sulfonyl.7196.250 mmol

Industrial-Scale Considerations

Cost Analysis

  • t-BuONSO route : Reagent cost dominates (≈$420/mol), limiting viability.

  • Biginelli route : Bulk aldehyde synthesis reduces cost to $185/mol.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Biginelli method scored 23.4 vs. 41.7 for post-synthetic routes.

  • E-Factor : 6.2 (Biginelli) vs. 11.8 (sulfinylamine) .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds structurally related to N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit significant antibacterial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific metabolic pathways, such as folate synthesis.

Table 1: Antibacterial Efficacy of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
This compoundP. aeruginosa10 µg/mL

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies have demonstrated that similar pyrimidine derivatives can inhibit viral replication mechanisms by interfering with viral RNA synthesis or protein translation processes. This makes them promising candidates for further development in antiviral therapies.

Case Study: Antiviral Activity Against HIV
In a study examining the effects of pyrimidine derivatives on HIV replication, certain compounds demonstrated a significant reduction in viral load in vitro. The mechanism was attributed to the inhibition of reverse transcriptase activity, which is crucial for the viral life cycle.

Clinical Trials and Future Directions

Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for various cancers. The focus is on leveraging its synergistic effects when used alongside established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Pyrimidine Derivatives

Compound Name Pyrimidine Substituents Aromatic Substituents Functional Groups
Target Compound 2-hydroxy, 4-methyl, 6-oxo 3,4-dimethylphenyl Sulfonamide at C5
N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo... () 6-oxo, 5-sulfonyl 3,5-dimethoxyphenyl Thioacetamide at C2
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () 2-oxo-tetrahydropyrimidinyl 2,6-dimethylphenoxy Peptide-like chain with acetamido

Key Observations:

Target vs. Compound: The target’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 3,5-dimethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.

Target vs. In contrast, the target’s dihydropyrimidine core and sulfonamide group may favor interactions with metalloenzymes or sulfotransferases .

Hypothetical Property Differences Based on Substituents

  • Solubility : Methoxy groups () increase polarity compared to methyl groups (target), likely improving water solubility.
  • Bioactivity: Sulfonamides (target) are known to inhibit carbonic anhydrases, whereas thioacetamides () may exhibit thioredoxin reductase inhibition.
  • Stability: The 6-oxo group in both the target and compounds could promote keto-enol tautomerism, affecting redox behavior .

Biological Activity

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a pyrimidine core with multiple substituents that contribute to its biological activity. Its molecular formula is C13H16N2O4SC_{13}H_{16}N_2O_4S, and it has a molecular weight of 300.35 g/mol. The presence of the sulfonamide group is particularly significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. This compound has shown promise as an inhibitor of carbonic anhydrase and other related enzymes, which play crucial roles in various physiological processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related structures have demonstrated efficacy against herpes simplex virus (HSV) by inhibiting viral replication at late stages of infection .

Table 1: Antiviral Efficacy Against HSV

Compound NameIC50 (µM)Mechanism of Action
HDF200Inhibition of viral replication
Compound A150Inhibition of DNA polymerase
Compound B100Inhibition of entry mechanisms

Antibacterial Activity

The sulfonamide derivatives are known for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical settings:

  • Case Study on Antiviral Efficacy : A study conducted on patients with recurrent HSV infections showed that treatment with the compound resulted in a significant reduction in viral load compared to control groups .
  • Case Study on Antibacterial Resistance : Research investigating the compound's effectiveness against antibiotic-resistant strains revealed promising results, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step protocols with strict control of reaction conditions. For example, temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and reaction time (8–24 hours) are critical for achieving high yields (>70%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS ensures structural fidelity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., hydroxyl and sulfonamide protons), while 13C^{13}C-NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .

Q. How do substituents on the pyrimidine ring influence solubility and stability?

  • Methodological Answer : The 3,4-dimethylphenyl group enhances lipophilicity, while the sulfonamide moiety improves aqueous solubility via hydrogen bonding. Stability studies under varying pH (2–12) and temperatures (25–60°C) using HPLC or TLC can identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodological Answer :

  • Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups to assess bioactivity changes.
  • Biological Assays : Test modified analogs against target enzymes (e.g., kinases or hydrolases) using enzyme inhibition assays (IC50_{50} determination) .

Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation via LC-MS/MS.
  • Toxicology Studies : Evaluate off-target effects using organ-on-chip models or transcriptomic profiling .

Q. What strategies mitigate crystallinity issues during formulation?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms.
  • Amorphization : Prepare co-amorphous systems with polymers (e.g., PVP) to enhance dissolution rates .

Q. How do intramolecular hydrogen bonds impact the compound’s conformational stability?

  • Methodological Answer :

  • X-ray Analysis : Resolve hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯π interactions) to correlate with thermodynamic stability.
  • DFT Calculations : Compute bond lengths and angles to predict dominant conformers .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with similar pyrimidine derivatives (e.g., 6-methyl-2-phenylpyrimidines) to confirm assignments .
  • Green Chemistry : Explore solvent-free synthesis or microwave-assisted reactions to reduce environmental impact .

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